1-(3,4-Dimethoxyphenyl)hexan-1-one
Overview
Description
1-(3,4-Dimethoxyphenyl)hexan-1-one is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochromic and Fluorescent Properties : A study by Yagi and Irie (2003) in "Chemistry Letters" explored the photochromic and fluorescent properties of a diarylethene dimer connected with a diyne 1 (O–O) which is related to "1-(3,4-Dimethoxyphenyl)hexan-1-one". They found that upon irradiation, the compound exhibited a color change and emitted red fluorescence, indicating its potential use in photoresponsive materials (Yagi & Irie, 2003).
Kinetics Study of Oxidation : Nie et al. (2014) in the "Chemical Engineering Journal" investigated the kinetics of oxidation of 1-(3,4-Dimethoxyphenyl)ethanol, a model compound related to "this compound". They proposed a reaction mechanism and established an overall second-order rate equation, which could be significant in understanding the oxidative behavior of related compounds (Nie et al., 2014).
Anti-Inflammatory Effect : Ozaki, Kawahara, and Harada (1991) in "Chemical & Pharmaceutical Bulletin" examined the anti-inflammatory effect of Zingiber cassumunar Roxb. and its active principles, including compounds structurally related to "this compound". They identified that these compounds exhibited significant anti-inflammatory and analgesic activities (Ozaki, Kawahara, & Harada, 1991).
Synthesis and X-Ray Structure Analysis : Irngartinger and Skipinski (1999) in the "European Journal of Organic Chemistry" conducted a study on the synthesis and X-ray structure analysis of substituted 1,6-bis(2,5-dimethoxyphenyl)hexa-2,4-diynes, which are structurally related to "this compound". They explored the molecular structures and photochemical properties, contributing to the understanding of the photophysical behavior of similar compounds (Irngartinger & Skipinski, 1999).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)hexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-5-6-7-12(15)11-8-9-13(16-2)14(10-11)17-3/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXMVMPOEXDLQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512234 | |
Record name | 1-(3,4-Dimethoxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52375-87-8 | |
Record name | 1-(3,4-Dimethoxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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